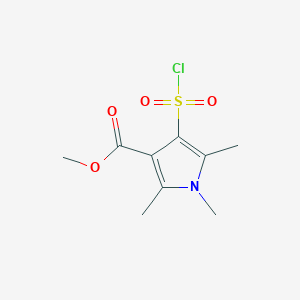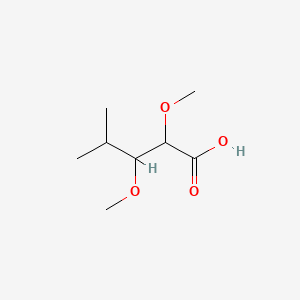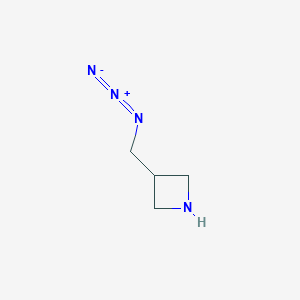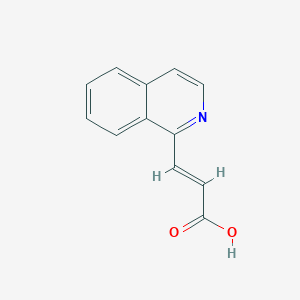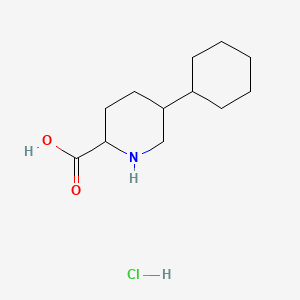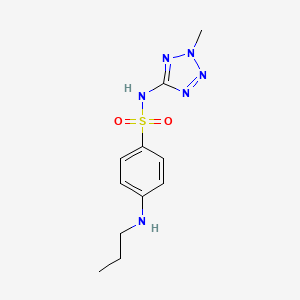
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzene ring with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Introduction of the Propylamino Group: The propylamino group can be attached via nucleophilic substitution reactions, where the benzene ring is treated with propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Propylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The tetrazole ring may also interact with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Lacks the propylamino group, which may affect its chemical properties and applications.
4-(propylamino)benzene-1-sulfonamide: Does not contain the tetrazole ring, which may reduce its binding affinity and specificity.
Uniqueness
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is unique due to the presence of both the tetrazole ring and the propylamino group
Properties
Molecular Formula |
C11H16N6O2S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-4-(propylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16N6O2S/c1-3-8-12-9-4-6-10(7-5-9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
QTYGQBXJRRBSES-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

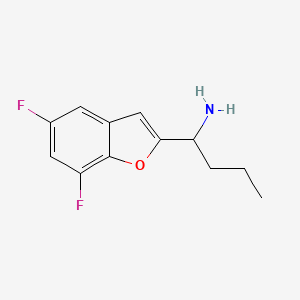
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
